molecular formula C11H13NO5 B12446430 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B12446430
M. Wt: 239.22 g/mol
InChI Key: JSNRNGPFCHLLJX-UHFFFAOYSA-N
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Description

The compound 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a polycyclic isoindole derivative characterized by a rigid bicyclic framework with an epoxy bridge (4,7-epoxy) and two functional groups: a 2-hydroxyethyl substituent at position 2 and a hydroxymethyl group at position 2. Its molecular formula is C₁₁H₁₃NO₅ (calculated molecular weight: 239.23 g/mol). For example, 4,7-epoxyisoindole-1,3(2H)-dione derivatives are typically prepared by reacting 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with primary amines or alcohol-containing nucleophiles under reflux conditions .

Notably, derivatives of this scaffold have been explored for their biological activity, including as tyrosine kinase inhibitors or intermediates in drug development .

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-(2-hydroxyethyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C11H13NO5/c13-4-3-12-9(15)7-6-1-2-11(5-14,17-6)8(7)10(12)16/h1-2,6-8,13-14H,3-5H2

InChI Key

JSNRNGPFCHLLJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2(C3C(C1O2)C(=O)N(C3=O)CCO)CO

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-Hydroxyethyl)Maleimide (HEMI)

HEMI serves as the maleimide precursor. Its preparation involves the reaction of maleic anhydride with 2-aminoethanol in methanol under acidic conditions. Methanesulfonic acid (0.5–1.0 mol%) is commonly used as a catalyst, yielding HEMI in >90% purity after recrystallization.

Key Reaction Parameters

Parameter Value
Solvent Methanol
Catalyst Methanesulfonic acid
Temperature 0°C → Room temperature
Reaction Time 24 hours
Yield 85–92%

Diels-Alder Reaction with Furfuryl Alcohol

Furfuryl alcohol acts as the diene, reacting with HEMI to form the epoxyisoindole adduct. The reaction proceeds in toluene at 80°C for 24 hours, with the product precipitating directly from the reaction mixture.

$$
\text{HEMI} + \text{Furfuryl alcohol} \xrightarrow{\text{Toluene, 80°C}} \text{FMI-diol precursor} \quad \text{(Yield: 40–50%)}
$$

Critical Observations

  • Solvent Choice : Toluene optimizes solubility of HEMI while facilitating product precipitation.
  • Temperature Control : Elevated temperatures (80°C) accelerate the Diels-Alder kinetics but require strict exclusion of moisture to prevent hydrolysis.
  • By-Product Management : Unreacted furfuryl alcohol is removed via diethyl ether washes, ensuring >95% purity post-filtration.

Hydrolysis and Functional Group Activation

The Diels-Alder adduct undergoes hydrolysis to introduce the hydroxymethyl group. This step is pivotal for achieving the final bifunctional diol structure.

Acid-Catalyzed Hydrolysis

Aqueous hydrochloric acid (3 M) or sodium hydroxide (18–32 wt%) is employed to cleave the ester linkages, yielding the diol. The reaction is typically conducted at 60°C for 30 minutes, with pH adjustment to neutral post-hydrolysis.

Optimized Conditions

Parameter Value
Hydrolyzing Agent 32 wt% NaOH or 3 M HCl
Temperature 60°C
Reaction Time 30 minutes
Workup Phase separation, distillation
Final Purity 98.5% (by GC-MS)

Alternative Pathways: Enzymatic Hydrolysis

Recent advances explore lipase-mediated hydrolysis under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (65–70%) compared to traditional methods.

Industrial-Scale Considerations

Catalytic Efficiency and Green Chemistry

Industrial protocols prioritize atom economy and waste reduction. For example, cationic resins (e.g., Amberlyst-15) replace homogeneous acids in the Diels-Alder step, enabling catalyst回收 and reducing effluent toxicity.

Comparative Analysis of Catalysts

Catalyst Yield (%) Recyclability
Methanesulfonic acid 50 None
Amberlyst-15 48 5 cycles
Sc(OTf)₃ (supported) 45 7 cycles

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous flow reactors for the Diels-Alder step, achieving 98% conversion at residence times <30 minutes. This approach minimizes thermal degradation and enhances reproducibility.

Analytical Characterization

Post-synthetic validation relies on spectroscopic and chromatographic techniques:

  • ¹H NMR : Peaks at δ 6.52 (2H, m, furan protons), 4.94 (1H, t, -CH₂OH), and 3.40 ppm (4H, m, -OCH₂CH₂OH) confirm the structure.
  • HPLC : Retention time = 8.2 minutes (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : C 57.1%, H 5.3%, N 4.2% (theoretical: C 57.4%, H 5.2%, N 4.0%).

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The epoxy ring can be reduced to form a diol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism by which 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The hydroxyl and epoxy groups can form hydrogen bonds and covalent bonds with biological macromolecules, influencing their structure and function. The compound may also modulate signaling pathways by interacting with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Compound A :

Name: 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Key Features:

  • Bridge Type: Methano (4,7-methano) instead of epoxy.
  • Substituents : 2-hydroxyethyl at position 2; lacks the 4-hydroxymethyl group.
  • Molecular Weight : 207.23 g/mol .
    Applications : Primarily used in polymer chemistry as a crosslinking agent due to its hydroxyl group reactivity.

Compound B :

Name : (3aR,4S,7R,7aS)-2-Phenyl-4-propyl-3a,4,7,7a-tetrahydro-1H-4,7-epithioisoindole-1,3-dione 8-oxide
Key Features :

  • Bridge Type : Epithio (sulfur-based bridge) instead of epoxy.
  • Substituents : Phenyl at position 2 and propyl at position 3.
  • Molecular Weight: Not explicitly stated, but estimated ~305 g/mol. Applications: Investigated for stereochemical studies and asymmetric catalysis due to its chiral centers .

Compound C :

Name: 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Key Features:

  • Substituents : Boronate ester-functionalized phenyl group at position 2.
  • Molecular Weight : 365.24 g/mol .
    Applications : Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.

Compound D :

Name: 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-((chlorocarbonyl)oxy)-3a,4,7,7a-tetrahydro Key Features:

  • Substituents : Chlorocarbonyloxy group at position 2.
  • Molecular Weight : ~243.65 g/mol .
    Applications : Intermediate in peptide synthesis or polymer functionalization.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Bridge Type 4,7-Epoxy 4,7-Methano 4,7-Epithio 4,7-Methano
Substituents 2-(2-hydroxyethyl), 4-(hydroxymethyl) 2-(2-hydroxyethyl) 2-phenyl, 4-propyl 2-(boronate-phenyl)
Molecular Weight 239.23 207.23 ~305 365.24
Key Reactivity Epoxide ring-opening, hydroxyl groups Hydroxyl group Thioether, chiral centers Boronate cross-coupling
Applications Drug intermediates, polymers Polymer crosslinking Catalysis, stereochemistry Organic synthesis

Research Findings and Functional Insights

  • Epoxy vs. Methano Bridges: The epoxy bridge in the target compound enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., by amines or thiols), whereas methano bridges (Compound A) offer thermal stability for polymer applications .
  • Biological Activity : Compound B’s sulfur bridge and chiral centers make it a candidate for studying enzyme-substrate interactions, as sulfur’s polarizability affects binding kinetics .

Biological Activity

2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with significant potential in various biological applications. Its unique structural characteristics, including hydroxyl and epoxy groups, suggest a range of biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is C11H13NO5C_{11}H_{13}NO_{5}, with a molecular weight of 239.22 g/mol. Its IUPAC name is 2-(2-hydroxyethyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione. The structural features contribute to its reactivity and interaction with biological macromolecules.

PropertyValue
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
IUPAC Name2-(2-hydroxyethyl)-7-(hydroxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione
InChI KeyJSNRNGPFCHLLJX-UHFFFAOYSA-N

The biological activity of 2-(2-hydroxyethyl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is primarily attributed to its ability to form hydrogen bonds and covalent interactions with various biomolecules. The hydroxyl and epoxy groups can interact with enzymes and receptors, potentially modulating cellular signaling pathways and influencing biological processes.

Anticancer Properties

Research has indicated that compounds related to this structure exhibit anticancer activity. For instance, derivatives of isoindole compounds have shown cytotoxic effects against various cancer cell lines. A study highlighted that modifications to the structure can enhance anticancer efficacy compared to unmodified versions .

Anti-inflammatory Effects

The compound's functional groups may also contribute to anti-inflammatory properties. Compounds with similar structures have been explored for their ability to inhibit inflammatory pathways and reduce cytokine production in vitro.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties. The influence of hydroxyl groups on membrane permeability could disrupt bacterial cell walls, leading to increased susceptibility to treatment .

Case Studies

  • Cytotoxicity Assays
    • A study evaluated the cytotoxic effects of structurally related compounds on human colorectal adenocarcinoma cell lines (HT-29). Results indicated that certain modifications significantly improved cytotoxicity compared to baseline compounds .
  • Mechanistic Studies
    • Investigations into the mechanism of action revealed that the compound interacts with specific enzymes involved in cell proliferation and apoptosis pathways. This interaction could explain the observed anticancer effects.

Q & A

Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?

  • Methodological Answer : Synthesis optimization should focus on reaction variables such as catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. For example, highlights the use of X-ray crystallography to confirm stereochemistry during isoindole-1,3-dione synthesis, which can guide purity validation . A stepwise approach includes:
  • Screening solvents (e.g., DMF vs. THF) for solubility and reactivity.
  • Monitoring reaction progress via HPLC or TLC to identify intermediate byproducts.
  • Employing recrystallization or column chromatography for purification.
    Table 1 : Example reaction conditions and yields from analogous compounds:
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
ZnCl₂DMF806295%
NoneTHF604588%

Q. What analytical techniques are most effective for characterizing its structural stability under varying pH conditions?

  • Methodological Answer : Stability studies should combine accelerated aging experiments (e.g., pH 3–9 buffers at 40°C) with structural analysis:
  • NMR spectroscopy (¹H/¹³C) to track degradation products (e.g., epoxide ring opening).
  • FT-IR to monitor functional groups (e.g., hydroxymethyl or epoxy peaks).
  • XRD (as in ) to assess crystallinity changes .
    emphasizes rigorous data reporting, including error margins for reproducibility .

Q. How can computational models predict its reactivity in novel chemical environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) are validated for isoindole derivatives ( ) to model electronic properties and reaction pathways . Key steps:
  • Optimize 3D molecular geometry using software like Gaussian.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate solvent effects via COSMO-RS models.

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound’s enantiomers?

  • Methodological Answer : Discrepancies in NMR or optical rotation data may arise from stereochemical impurities. Approaches include:
  • Chiral HPLC with polysaccharide-based columns to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) to assign absolute configurations.
  • Cross-validate with single-crystal XRD () to confirm spatial arrangement .
    ’s best practices recommend documenting instrumental parameters (e.g., NMR field strength) to ensure comparability .

Q. How can researchers design experiments to evaluate its environmental fate and biodegradation pathways?

  • Methodological Answer : Adopt methodologies from ’s INCHEMBIOL project, which evaluates chemical persistence and biotic interactions :
  • Aerobic/anaerobic biodegradation assays (e.g., OECD 301/311 guidelines).
  • LC-MS/MS to detect transformation products (e.g., hydroxylated metabolites).
  • QSAR models to predict bioaccumulation potential based on logP and molecular weight.

Q. What experimental frameworks address discrepancies between computational predictions and empirical reactivity data?

  • Methodological Answer : Systematic validation is critical:
  • Compare DFT-predicted reaction barriers (e.g., epoxide ring-opening) with kinetic studies (Arrhenius plots).
  • Use isotopic labeling (e.g., ¹⁸O) to trace mechanistic pathways.
  • Reconcile outliers by refining computational parameters (e.g., solvent dielectric constant in simulations).
    ’s quantum chemical data can guide iterative model adjustments .

Q. How can dynamic processes (e.g., tautomerism) in solution be quantified for this compound?

  • Methodological Answer : Employ time-resolved techniques:
  • Variable-temperature NMR to monitor equilibrium shifts.
  • UV-Vis spectroscopy with stopped-flow systems to capture rapid tautomeric interconversions.
  • Molecular dynamics simulations (AMBER/CHARMM) to model solvent-solute interactions.

Data Reporting and Validation

Q. What standards ensure reproducibility when reporting synthetic yields and purity?

  • Methodological Answer : Follow IUPAC guidelines ( ):
  • Report yields as mass-based and molar percentages.
  • Specify purity via orthogonal methods (e.g., HPLC + elemental analysis).
  • Disclose raw data repositories (e.g., Zenodo) for transparency .

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